![molecular formula C11H8O2S B1299055 4-(Thiophen-2-yl)benzoic acid CAS No. 29886-62-2](/img/structure/B1299055.png)
4-(Thiophen-2-yl)benzoic acid
Overview
Description
4-(Thiophen-2-yl)benzoic acid is a compound that is structurally characterized by the presence of a thiophene ring attached to a benzoic acid moiety. The thiophene is a five-membered sulfur-containing heterocycle, which imparts unique electronic properties to the molecule, making it of interest for various chemical applications, including the design of conjugated polymers and liquid crystal intermediates .
Synthesis Analysis
The synthesis of compounds related to 4-(Thiophen-2-yl)benzoic acid often involves multi-step reactions that may include cyclization, condensation, and functional group transformations. For instance, the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans, which are structurally related to 4-(Thiophen-2-yl)benzoic acid, is achieved through an iodine-promoted double cyclization . Similarly, the synthesis of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid involves the reaction of ethyl 2-thiophenecarboxylate with hydrazine hydrate and 4-formylbenzoic acid .
Molecular Structure Analysis
The molecular structure of compounds containing the thiophene and benzoic acid units is often confirmed using spectroscopic techniques such as NMR, UV-VIS, IR, and X-ray diffraction. For example, the structure of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was elucidated using these methods, revealing a dihedral angle between the benzene and thiophene rings and the presence of intermolecular hydrogen bonding . The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, also shows hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
The reactivity of thiophene-containing benzoic acids can be diverse, depending on the functional groups present. For instance, thiophenylhydrazonoacetates have been used in the synthesis of various heterocyclic compounds, demonstrating the versatility of thiophene derivatives in chemical reactions . The azo-benzoic acids, which are structurally related to 4-(Thiophen-2-yl)benzoic acid, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, indicating the dynamic nature of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Thiophen-2-yl)benzoic acid derivatives, such as solubility, partition coefficient, and pKa, are important for their practical applications. For example, the introduction of alkyl chains to the 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans core improves solubility, which is crucial for the synthesis of conjugated polymers . The photophysical properties, such as fluorescence emission, are also of interest, as seen in the purple emission of the 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid compound .
Scientific Research Applications
1. Crystal Growth and Design
4-(Thiophen-2-yl)benzoic acid derivatives are utilized in crystal growth and design. A study by Bettencourt-Dias et al. (2005) explored various thiophene derivatives, including 4-(Thiophen-2-yl)benzoic acid, examining their solid-state structures and intermolecular forces. This research is significant for understanding the packing effects in structures due to π−π interactions between aromatic rings (Bettencourt‐Dias et al., 2005).
2. Anticancer Activity
The compound's potential in anticancer research was highlighted in a study by Ünver and Cantürk (2017), which synthesized thiophene acetyl salicylic acid esters, including 4-(Thiophen-2-yl)benzoic acid, and tested their cytotoxic effects against cancer and normal cell lines. This research indicates the significance of thiophene derivatives in cancer therapy (Ünver & Cantürk, 2017).
3. Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands, including 4-(Thiophen-2-yl)benzoic acid, as sensitizers for Eu(III) and Tb(III) luminescence. Their findings have implications for the development of new luminescent materials and their applications in various fields (Viswanathan & Bettencourt-Dias, 2006).
4. Dye-Sensitized Solar Cells
Research by Yang et al. (2016) explored the use of thiophene-derivatized benzoic acids, such as 4-(Thiophen-2-yl)benzoic acid, in dye-sensitized solar cells. This study provides insights into the application of these compounds in renewable energy technologies (Yang et al., 2016).
5. Antibacterial and Antifungal Properties
A study by Patel and Patel (2017) investigated 4-(Thiophen-2-yl)benzoic acid derivatives for their antibacterial and antifungal activities. This research highlights the potential of thiophene derivatives in developing new antimicrobial agents (Patel & Patel, 2017).
6. Complex Formation Studies
Dikmen (2021) conducted a study on the complex formation between 4-(Thiophen-2-yl)benzoic acid derivatives and alpha cyclodextrin, indicating potential applications in drug delivery systems (Dikmen, 2021).
Safety and Hazards
properties
IUPAC Name |
4-thiophen-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUBQJEQNRCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952491 | |
Record name | 4-(Thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)benzoic acid | |
CAS RN |
300816-11-9, 29886-62-2 | |
Record name | 4-(Thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(thiophen-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(thiophen-2-yl)benzoic acid interact with cytochrome P450 enzymes, and what are the primary metabolic outcomes?
A1: The research highlights that 4-(thiophen-2-yl)benzoic acid interacts with cytochrome P450 enzymes, specifically CYP199A4, primarily undergoing sulfoxidation. [] This means the enzyme preferentially catalyzes the addition of an oxygen atom to the sulfur atom in the thiophene ring. The resultant thiophene oxides, as a consequence of sulfoxidation, are then primed for Diels-Alder dimerization, leading to the formation of dimeric metabolites. [] This metabolic preference for sulfoxidation over aromatic hydroxylation is noteworthy, especially considering that X-ray crystallography revealed a closer proximity of the aromatic carbon atoms within the thiophene ring to the heme group of the enzyme compared to the sulfur atom. []
Q2: How do computational studies contribute to our understanding of the metabolic products formed from 4-(thiophen-2-yl)benzoic acid?
A2: Computational chemistry, specifically theoretical calculations, plays a crucial role in predicting the dimerization behavior of the thiophene oxide enantiomers generated from 4-(thiophen-2-yl)benzoic acid metabolism. [] These calculations indicate a strong inclination towards homodimerization, leading to the formation of a predominant dimeric product. This prediction aligns well with the experimental observations, further reinforcing the validity of the computational approach in understanding the metabolic fate of this compound. []
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